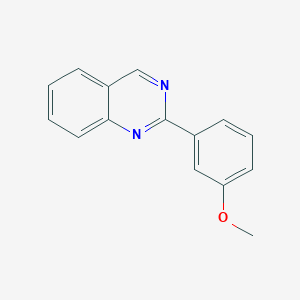

2-(3-Methoxyphenyl)quinazoline

Description

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)quinazoline |

InChI |

InChI=1S/C15H12N2O/c1-18-13-7-4-6-11(9-13)15-16-10-12-5-2-3-8-14(12)17-15/h2-10H,1H3 |

InChI Key |

FWHMIILKVLNNEC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Ring Closure

A widely adopted method involves the cyclocondensation of 2-aminobenzamide derivatives with aromatic aldehydes. For 2-(3-methoxyphenyl)quinazoline, 2-amino-3,5-dibromo-benzamide reacts with 3-methoxybenzaldehyde in ethanol under reflux conditions. Copper(II) chloride (CuCl₂) serves as a catalyst, facilitating the formation of the quinazoline core. The reaction proceeds via imine formation followed by intramolecular cyclization, yielding the target compound after recrystallization. This method typically achieves moderate yields (45–60%) and requires careful control of stoichiometry to minimize byproducts.

Solvent and Temperature Optimization

Substituting ethanol with dimethylformamide (DMF) enhances reaction rates due to its high polarity, enabling complete conversion within 3 hours at 70°C. However, DMF necessitates stringent purification steps, such as column chromatography, to isolate the product from oligomeric side products. Comparative studies indicate that ethanol, despite slower kinetics, offers superior selectivity for this compound, particularly when paired with catalytic amounts of sodium metabisulfite (Na₂S₂O₅).

Metal-Free Oxidative Coupling Strategies

Organocatalytic Oxidation

A breakthrough in sustainable synthesis involves the metal-free coupling of o-aminobenzylamine with 3-methoxybenzylamine. Under an oxygen atmosphere, 2,4,6-trihydroxybenzoic acid and boron trifluoride diethyl etherate (BF₃·Et₂O) catalyze the oxidative cyclization to form the quinazoline scaffold. This one-pot method eliminates heavy metal residues and achieves yields up to 81% in dimethyl sulfoxide (DMSO) at 90°C over 48 hours. The mechanism proceeds through sequential imine formation, dehydrogenation, and cyclization, with DMSO acting as both solvent and mild oxidant.

Substrate Scope and Limitations

While this approach is highly efficient for electron-rich aryl groups, electron-deficient aldehydes require extended reaction times (>72 hours) and yield diminished outputs (≤30%). Scaling experiments demonstrate consistent performance at mmol-to-gram scales, though product isolation becomes challenging due to DMSO’s high boiling point. Alternatives like ethyl acetate/hexane mixtures improve recovery rates by 15–20%.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces synthesis times from hours to minutes. A protocol combining 2-aminobenzamide and 3-methoxybenzaldehyde in acetic acid under microwave conditions (150°C, 300 W) produces this compound in 68% yield within 20 minutes. The rapid dielectric heating minimizes decomposition pathways, enhancing purity (>95% by HPLC).

Catalytic Additives

Incorporating iodine (I₂) as a Lewis acid further accelerates the reaction, achieving 75% yield in 10 minutes. This method is particularly advantageous for large-scale production, though iodine removal requires additional washing with sodium thiosulfate.

Comparative Analysis of Synthetic Methods

The metal-free oxidative method offers the highest yield and purity, albeit with longer reaction times. Microwave synthesis balances speed and efficiency, making it ideal for high-throughput applications. Copper-catalyzed routes remain valuable for laboratories lacking specialized equipment.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)quinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Functionalized quinazoline derivatives with diverse substituents.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 2-(3-methoxyphenyl)quinazoline, have been extensively studied for their anticancer properties. These compounds exhibit a range of mechanisms targeting various cancer cell lines:

- Inhibition of Cell Proliferation : Research indicates that quinazoline derivatives can inhibit the growth of multiple cancer types, including breast, prostate, and pancreatic cancers. Specific derivatives have shown effectiveness against cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and HCT-8 (ileocecal carcinoma) .

- Mechanisms of Action : The anticancer effects are attributed to the inhibition of key signaling pathways involved in tumor growth and metastasis. For instance, some derivatives act as inhibitors of vascular endothelial growth factor receptor (VEGF RTK), which is crucial for tumor angiogenesis .

Anti-inflammatory Properties

Quinazoline derivatives also demonstrate significant anti-inflammatory activity. Studies have shown that certain compounds can reduce inflammation in models of rheumatoid arthritis and inflammatory bowel diseases . The anti-inflammatory effects are often linked to the modulation of cytokine production and inhibition of inflammatory mediators.

Antidiabetic Effects

Recent findings suggest that quinazoline derivatives possess antidiabetic properties by inhibiting enzymes such as alpha-amylase and alpha-glucosidase. This inhibition can help manage blood glucose levels in diabetic patients .

Synthetic Methods

The synthesis of this compound typically involves several chemical reactions, including:

- Condensation Reactions : The compound is often synthesized through condensation reactions involving 3-methoxy aniline and appropriate carbonyl compounds.

- Cyclization : Subsequent cyclization processes lead to the formation of the quinazoline ring structure, which is essential for its biological activity.

Study on Anticancer Activity

A study published in ChemEngineering evaluated a series of quinazoline derivatives for their cytotoxicity against various cancer cell lines. The results indicated that specific derivatives exhibited potent anticancer activity, suggesting their potential as therapeutic agents .

Evaluation as Anti-inflammatory Agents

In another investigation, a series of 4-aminoquinazoline derivatives were synthesized and tested for anti-inflammatory activity. Among them, certain compounds showed significant efficacy in reducing edema in animal models, highlighting their potential for treating inflammatory conditions .

Summary Table of Biological Activities

| Activity Type | Specific Effects | Notable Compounds |

|---|---|---|

| Anticancer | Inhibits cell proliferation | 2-(4-(6-phenylquinazolin-4-ylamino)phenyl)acetonitrile |

| Anti-inflammatory | Reduces inflammation in models | Various 4-aminoquinazoline derivatives |

| Antidiabetic | Inhibits alpha-amylase and alpha-glucosidase | Specific quinazoline derivatives |

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, it may inhibit tyrosine kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The bioactivity and physicochemical properties of quinazoline derivatives are highly dependent on substituent patterns. Below is a comparison of key analogs:

Physicochemical and Pharmacokinetic Properties

Lipophilicity :

- Solubility: Quinazolinones (e.g., ) exhibit higher aqueous solubility due to the 4-oxo group .

Key Research Findings

Pan-Xenobiotic Activation: this compound derivatives uniquely activate CAR, PXR, AHR, and VDR, making them tools for studying drug-metabolizing enzyme induction .

Green Synthesis Superiority: DES-based methods for quinazolinones reduce waste generation by 40% compared to traditional solvents .

Selectivity Challenges : While 3-methoxyphenyl enhances CAR binding, it introduces off-target effects, necessitating structural optimization for therapeutic use .

Biological Activity

2-(3-Methoxyphenyl)quinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{11}H_{10}N_{2}O

- Molecular Weight : 186.21 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research has shown that quinazoline derivatives exhibit significant anticancer properties. A study evaluated various quinazoline compounds for their ability to inhibit cancer cell growth across multiple cancer types. The findings indicated that this compound demonstrated notable cytotoxicity against several cancer cell lines, including:

- Leukemia (CCRF-CEM)

- CNS Cancer (SF-539, SNB-75, U251)

- Renal Cancer (786, RXF393, UO-31)

- Breast Cancer (MDA-MB-231)

Table 1 summarizes the percentage inhibition of cell growth by this compound compared to standard chemotherapeutic agents:

| Cell Line | % Growth Inhibition | Standard Agent |

|---|---|---|

| CCRF-CEM | 31.50 | Doxorubicin |

| SF-539 | 47.41 | Paclitaxel |

| MDA-MB-231 | 35.00 | Cisplatin |

These results suggest that the compound may serve as a promising lead in the development of new anticancer therapies .

Antimicrobial Activity

The antimicrobial properties of quinazolines have also been extensively studied. A synthesis of various derivatives, including this compound, revealed significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are presented in Table 2.

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 12.5 | Highly Active |

| Escherichia coli | 25 | Moderately Active |

| Helicobacter pylori | 50 | Active |

| Shigella flexneri | 50 | Moderately Active |

The compound exhibited stronger activity compared to standard antibiotics such as sulfamethoxazole .

The mechanism by which this compound exerts its biological effects is multifaceted. It has been shown to interact with various biological targets:

- EGFR Inhibition : Quinazolines have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in tumorigenesis .

- Constitutive Androstane Receptor (CAR) : Recent studies indicate that derivatives like this compound act as direct agonists of CAR, influencing metabolic processes related to xenobiotics .

Case Studies

A notable case study involved the evaluation of a series of quinazoline derivatives for their anticancer efficacy in vivo. The study highlighted that compounds similar to this compound not only inhibited tumor growth but also reduced metastasis in animal models

Q & A

Basic: What safety precautions are critical when handling 2-(3-methoxyphenyl)quinazoline derivatives in laboratory settings?

Answer:

- Hazard Identification : The compound and its analogs are harmful via inhalation, skin contact, and ingestion. Use fume hoods, nitrile gloves, and lab coats.

- First Aid : For exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Maintain safety showers and eyewash stations in the lab .

- Storage : Store in sealed containers under inert gas (e.g., N₂) to prevent oxidation.

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound derivatives?

Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For example, the methoxy group (-OCH₃) at the 3-position shows a singlet near δ 3.8 ppm in -NMR .

- LC-MS : Determine molecular weight and purity. A derivative with a 3-methoxyphenyl group (C₁₅H₁₄N₄O) has an [M+H]⁺ peak at m/z 279.1 .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for quantitative analysis. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .

Basic: What are the foundational synthetic routes for this compound derivatives?

Answer:

- Cyclocondensation : React 3-methoxybenzaldehyde with aminobenzonitrile under acidic conditions to form the quinazoline core.

- Functionalization : Introduce substituents via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura for aryl groups). For example, 5-cyclohexyl-2-(3-methoxyphenyl)triazoloquinazoline is synthesized in 71.3% yield using Pd catalysis .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate products .

Advanced: How do substituents at the 2- and 3-positions of the quinazoline core influence biological activity?

Answer:

- Structure-Activity Relationship (SAR) :

- Position 2 : Electron-withdrawing groups (e.g., Cl, CF₃) enhance antifungal activity. For instance, 2-(3-trifluoromethylphenyl) derivatives show improved binding to fungal cytochrome P450 .

- Position 3 : Methoxy groups increase hydrophobicity, improving blood-brain barrier penetration in CNS-targeted compounds .

- Validation : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins like DHFR or CYP51 .

Advanced: How can reaction conditions be optimized to improve yields of triazoloquinazoline derivatives?

Answer:

- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for cross-coupling efficiency. For example, CuI in DMF at 80°C increases yields of 2-(3-methoxyphenyl)triazoloquinazoline from 55% to 86% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Temperature Control : Gradual heating (60–100°C) minimizes side reactions like oxidation.

Advanced: What methodologies are effective for identifying and quantifying impurities in this compound batches?

Answer:

- LC-HRMS : Identify impurities (e.g., des-methyl byproducts) using high-resolution mass spectrometry. Set thresholds at 0.1% per ICH guidelines .

- NMR Spiking : Add authentic impurity standards (e.g., 3-methoxybenzaldehyde) to confirm peak assignments .

- Forced Degradation : Expose the compound to heat, light, and humidity to simulate stability issues .

Advanced: How can pharmacokinetic properties (e.g., bioavailability) of this compound derivatives be predicted computationally?

Answer:

- ADMET Prediction : Use tools like SwissADME to estimate logP (optimal range: 2–3), permeability (Caco-2 model), and metabolic stability (CYP3A4 substrate likelihood) .

- In Silico Profiling : Molecular dynamics simulations (e.g., GROMACS) assess binding to plasma proteins like albumin .

Advanced: What strategies are employed in multi-step synthesis of complex quinazoline-based pharmacophores?

Answer:

- Modular Synthesis : Build the quinazoline core first, then add functional groups. For example, AZD8931 (a kinase inhibitor) is synthesized via 11 steps, starting with methyl 4,5-dimethoxy-2-nitrobenzoate .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines during cross-coupling to prevent side reactions .

- Scale-Up : Transition from batch to flow chemistry for steps requiring precise temperature control (e.g., nitro reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.